4-(2-Piperidin-1-yl-ethoxy)-phenylamine
Description
Contextualizing Piperidine-Containing Chemical Entities in Academic Research
The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. google.com Its prevalence in both natural products and synthetic drugs underscores its importance as a versatile scaffold for the development of therapeutic agents. google.com Piperidine derivatives are integral to a wide array of pharmaceuticals, demonstrating a broad spectrum of biological activities. These include, but are not limited to, applications as analgesics, antipsychotics, antihistamines, and anticancer agents.
Table 1: Prominent Therapeutic Classes Incorporating the Piperidine Moiety
| Therapeutic Class | Examples of Piperidine-Containing Drugs |
| Analgesics | Fentanyl, Meperidine |
| Antipsychotics | Haloperidol, Risperidone |
| Antihistamines | Fexofenadine, Loratadine |
| Alzheimer's Disease | Donepezil |
This table is illustrative and not exhaustive.
Overview of Research Trajectories for 4-(2-Piperidin-1-yl-ethoxy)-phenylamine and Related Structural Analogues
Direct research on this compound is not extensively documented in the scientific literature. However, by examining research on its structural analogues, we can infer potential areas of investigation and therapeutic interest. The molecule can be deconstructed into three key components: the 4-aminophenyl ether group, the ethoxy linker, and the piperidine ring. Each of these fragments is present in compounds with known biological activities.
For instance, derivatives of (4-piperidin-1-yl)-phenyl sulfonamides have been explored as potent and selective human beta(3) agonists. In these studies, modifications to the phenylamine and piperidine moieties were crucial in modulating potency and selectivity. This suggests that the phenylamine portion of this compound could be a key site for interaction with biological targets.
Furthermore, the (2-piperidin-1-yl)ethoxy fragment has been incorporated into various molecular scaffolds to explore their effects on different biological systems. Research on 4-methoxy-3-(piperidin-4-yl)oxy benzamides as inhibitors of the presynaptic choline (B1196258) transporter has shown that replacements including the (2-piperidin-1-yl)ethoxy group were tolerated, albeit with varying activity. This indicates that the ethoxy-piperidine portion of the title compound could play a significant role in modulating interactions with specific transporters or receptors.
The research trajectories for compounds containing these structural motifs often involve:
Synthesis and Derivatization: Exploring different synthetic routes to the core scaffold and creating a library of analogues by modifying the substituent groups on the phenylamine and piperidine rings.
Biological Screening: Evaluating the synthesized compounds against a panel of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters.
Structure-Activity Relationship (SAR) Studies: Analyzing the biological data to understand how different structural modifications influence the potency, selectivity, and pharmacokinetic properties of the compounds.
Table 2: Research on Structural Analogues
| Analogue Class | Research Focus | Potential Therapeutic Area |
| (4-piperidin-1-yl)-phenyl sulfonamides | Beta(3)-adrenergic receptor agonism | Metabolic disorders |
| 4-methoxy-3-(piperidin-4-yl)oxy benzamides | Choline transporter inhibition | Neurological disorders |
| N-(piperidin-4-yl)benzamide derivatives | Activation of hypoxia-inducible factor 1 pathways | Oncology |
While these studies provide a framework for understanding the potential research avenues for this compound, the absence of direct research on this specific compound means its unique chemical and biological properties remain to be elucidated. Future investigations would be necessary to determine its synthetic accessibility, biological targets, and potential therapeutic applications.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-piperidin-1-ylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-12-4-6-13(7-5-12)16-11-10-15-8-2-1-3-9-15/h4-7H,1-3,8-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBHKDHFDNLZNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192242 | |
| Record name | 4-(2-Piperidinoethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38948-27-5 | |
| Record name | 4-[2-(1-Piperidinyl)ethoxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38948-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Piperidinoethoxy)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038948275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Piperidinoethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50192242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-piperidinoethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 4-(2-Piperidin-1-yl-ethoxy)-phenylamine
The most common and direct route to this compound involves the Williamson ether synthesis, a robust and versatile method for forming ethers.
Precursor-Based Synthesis Strategies
The Williamson ether synthesis approach for this compound typically utilizes two main precursor strategies:
Strategy 1: Alkylation of 4-Aminophenol (B1666318): This strategy involves the reaction of the sodium or potassium salt of 4-aminophenol (4-aminophenoxide) with a suitable 2-(piperidin-1-yl)ethyl halide, most commonly 1-(2-chloroethyl)piperidine (B1294334) or 1-(2-bromoethyl)piperidine. The phenoxide, generated by treating 4-aminophenol with a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3), acts as a nucleophile, displacing the halide from the piperidinoethyl moiety.
Strategy 2: Reaction of a 4-alkoxy-aniline derivative: An alternative, though less common, approach involves the reaction of a pre-formed 4-(2-haloethoxy)aniline with piperidine (B6355638). In this case, the piperidine acts as the nucleophile, displacing the halide to form the desired product.
Reaction Conditions and Optimization Approaches
The efficiency of the Williamson ether synthesis for this compound is influenced by several factors, and optimization of these conditions is crucial for maximizing yield and purity.
Key Reaction Parameters:
| Parameter | Typical Conditions & Considerations |
| Base | Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly used to deprotonate the 4-aminophenol. The choice of base can influence the reaction rate and the formation of byproducts. |
| Solvent | Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) are generally preferred as they effectively solvate the cation of the phenoxide and do not participate in the reaction. |
| Temperature | The reaction is typically carried out at elevated temperatures, often ranging from 80°C to 120°C, to facilitate the nucleophilic substitution. The optimal temperature depends on the specific reactants and solvent used. |
| Reaction Time | Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates and the reaction temperature. Progress is often monitored by techniques like thin-layer chromatography (TLC). |
Optimization Strategies:
To enhance the yield and purity of this compound, several optimization strategies can be employed:
Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be beneficial, especially when using a carbonate base, to facilitate the transfer of the phenoxide from the solid phase to the organic phase where the reaction occurs.
Anhydrous Conditions: Ensuring anhydrous (dry) conditions is critical, particularly when using reactive bases like sodium hydride, to prevent quenching of the base and the formation of unwanted byproducts.
Stoichiometry of Reactants: The molar ratio of the reactants can be adjusted to drive the reaction to completion. For instance, a slight excess of the alkylating agent, 1-(2-chloroethyl)piperidine, may be used.
Synthesis of Structural Analogues and Derivatives of this compound
The versatile structure of this compound allows for a wide range of modifications to its constituent parts, leading to the synthesis of various structural analogues with potentially altered chemical and physical properties.
Modifications on the Phenylamine Moiety
The aromatic phenylamine ring is a key site for structural modifications. These can include:
Substitution on the Aromatic Ring: Introduction of various substituents (e.g., alkyl, alkoxy, halogen) onto the phenyl ring of the 4-aminophenol precursor can lead to a diverse library of analogues. For example, starting with a substituted 4-aminophenol in the Williamson ether synthesis will yield the corresponding substituted this compound derivative.
N-Alkylation or N-Acylation of the Amino Group: The primary amine group can be further functionalized through N-alkylation or N-acylation reactions after the ether linkage has been established. This allows for the introduction of a wide array of functional groups, potentially altering the compound's basicity and hydrogen bonding capabilities.
Table of Phenylamine Moiety Modifications:
| Modification Type | Example Precursor/Reagent | Resulting Analogue Structure |
| Ring Substitution | 2-Methyl-4-aminophenol | 2-Methyl-4-(2-piperidin-1-yl-ethoxy)-phenylamine |
| Ring Substitution | 3-Chloro-4-aminophenol | 3-Chloro-4-(2-piperidin-1-yl-ethoxy)-phenylamine |
| N-Alkylation | Methyl iodide | N-Methyl-4-(2-piperidin-1-yl-ethoxy)-phenylamine |
| N-Acylation | Acetyl chloride | N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)acetamide |
Variations within the Piperidine Ring System and Related Heterocycles (e.g., Pyrrolidine)
The piperidine ring can be replaced with other saturated heterocyclic systems to explore the impact of ring size and heteroatom placement on the compound's properties.
Substitution with other Heterocycles: A common variation involves the use of 1-(2-chloroethyl)pyrrolidine (B1346828) or 1-(2-chloroethyl)morpholine as the alkylating agent in the Williamson ether synthesis with 4-aminophenol. This results in analogues where the piperidine ring is replaced by a pyrrolidine (B122466) or morpholine (B109124) ring, respectively.
Table of Heterocyclic Variations:
| Heterocyclic Precursor | Resulting Analogue |
| 1-(2-Chloroethyl)pyrrolidine | 4-(2-Pyrrolidin-1-yl-ethoxy)-phenylamine |
| 1-(2-Chloroethyl)morpholine | 4-(2-Morpholinoethoxy)-phenylamine |
Alterations of the Ethoxy Linker
The two-carbon ethoxy linker can also be modified to investigate the influence of chain length and flexibility.
Chain Length Variation: By using alkylating agents with different chain lengths, such as 1-(3-chloropropyl)piperidine, analogues with a propoxy linker can be synthesized. This alters the distance and spatial relationship between the phenylamine and piperidine moieties.
Table of Ethoxy Linker Alterations:
| Alkylating Agent | Resulting Analogue |
| 1-(3-Chloropropyl)piperidine | 4-(3-Piperidin-1-yl-propoxy)-phenylamine |
| 1-(4-Chlorobutyl)piperidine | 4-(4-Piperidin-1-yl-butoxy)-phenylamine |
Incorporation into Complex Polycyclic Ring Systems
The aniline (B41778) functionality of this compound is a key reactive site for building complex polycyclic and fused heterocyclic systems. This primary aromatic amine can participate in a variety of cyclization and condensation reactions to form new rings fused onto the existing phenyl group.
Methodologies for constructing such systems often involve multi-component reactions or sequential bond-forming strategies. For instance, the amine group can act as a nucleophile in reactions with diketones, halo-carbonyl compounds, or other bifunctional electrophiles to construct new heterocyclic rings. The general strategies for synthesizing fused heterocycles often rely on the reactivity of precursors that can undergo cyclization to form stable ring systems. researchgate.netrsc.org For example, reactions that form benzoxazines, indoles, or quinolines can be envisioned starting from appropriately substituted derivatives of this compound. researchgate.netnih.gov
One common approach is the [3+2] cycloaddition of in situ-generated N-ylides with electron-deficient olefins, which has been shown to produce functionalized fused polyheterocyclic compounds. mdpi.com While not directly demonstrated with this compound, its amino group could be transformed into a suitable precursor for such reactions. Another strategy involves the reaction of precursor molecules to form fused thiopyran rings, which are of significant biological interest. rsc.org
The following table summarizes potential polycyclic systems that could be conceptually synthesized from derivatives of this compound, based on established synthetic routes for related anilines.
| Polycyclic System | General Synthetic Approach | Key Intermediate |
| Benzoxazines | Cyclocondensation | Reaction with a dielectrophile |
| Indoloquinolines | Intramolecular Cyclization | N-aryl indole (B1671886) derivative |
| Fused Thiopyrans | Reaction with sulfur-containing reagents | Thiol-substituted precursor |
| Fused Pyrroles | [3+2] Cycloaddition | In situ generated N-ylide |
Advanced Synthetic Techniques and Methodological Innovations
The transformation of this compound into more complex structures can be achieved through a variety of advanced synthetic methods. These techniques offer greater control over the reaction outcome, including stereochemistry, and allow for the efficient construction of intricate molecular frameworks.
Intramolecular cyclization is a powerful strategy for constructing ring systems, where a molecule containing two reactive functional groups is induced to react with itself. For derivatives of this compound, the aniline nitrogen can serve as an internal nucleophile. By introducing a suitable electrophilic chain elsewhere on the molecule, a cyclization reaction can be triggered to form a new ring.
For example, if the phenyl ring were functionalized with a side chain containing a leaving group, intramolecular nucleophilic substitution by the amine could lead to the formation of a fused nitrogen-containing heterocycle. Such strategies have been successfully employed in the synthesis of complex natural products like perophoramidine, where an N-chlorosuccinimide-mediated intramolecular cyclization was a key step in forming the indolo[2,3-b]quinolone core. nih.govmdpi.com
Transition metal catalysis has revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The aniline moiety of this compound is well-suited for participation in metal-catalyzed cross-coupling reactions.
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, could be used to couple the aniline with aryl halides to form diarylamines. Conversely, if the phenylamine is first converted to an aryl halide (e.g., via diazotization followed by a Sandmeyer reaction), it could then undergo Suzuki, Sonogashira, or Heck coupling reactions to introduce new carbon-based substituents. Copper-catalyzed reactions are also prevalent, for instance, in the formation of oxazine (B8389632) rings through tandem cycloaddition reactions. mdpi.com Gold catalysis has also been shown to be effective in formal [4+2] approaches to synthesize piperidin-4-ones in two steps. nih.gov
The following table provides examples of metal-catalyzed reactions applicable to derivatives of this compound.
| Reaction Type | Metal Catalyst | Potential Transformation |
| Buchwald-Hartwig Amination | Palladium | Formation of diarylamines |
| Suzuki Coupling | Palladium | Formation of biaryl compounds |
| Sonogashira Coupling | Palladium/Copper | Coupling with terminal alkynes |
| Heck Coupling | Palladium | Vinylation of the aromatic ring |
| [4+2] Cycloaddition | Copper | Synthesis of oxazines |
| Formal [4+2] Cycloaddition | Gold | Synthesis of piperidin-4-ones |
The development of chiral derivatives of this compound is crucial for applications in pharmacology, where enantiomers often exhibit different biological activities. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.
While the parent compound is achiral, chirality can be introduced in its derivatives. For instance, if the piperidine ring is substituted, or if reactions on the aniline moiety create a new stereocenter, asymmetric methods would be necessary to control the stereochemical outcome. This can be achieved using chiral auxiliaries, chiral catalysts, or organocatalysis. researchgate.net For example, asymmetric reduction of imines or enamines derived from the aniline could produce chiral amines. mdpi.com The synthesis of complex chiral piperidine-fused structures often involves multi-component reactions followed by stereoselective transformations. nih.gov
The synthesis of complex target molecules from this compound necessitates the strategic design of multi-step reaction sequences. This involves careful planning of the order of reactions, the use of protecting groups, and the choice of reagents to ensure high yields and purity of the final product.
Modern synthetic paradigms, such as flow chemistry and the use of solid-supported reagents, are increasingly being employed to streamline multi-step syntheses. syrris.jprsc.orgworktribe.com Flow processes allow for the telescoping of multiple reaction steps into a continuous sequence, which can improve efficiency and safety. syrris.jp The strategic design of such sequences is critical for the successful synthesis of complex molecules for chemical library generation and drug discovery. worktribe.com
Theoretical and Computational Chemistry Investigations
Quantum Chemical Studies on 4-(2-Piperidin-1-yl-ethoxy)-phenylamine and Analogues
Quantum chemical studies, rooted in the principles of quantum mechanics, provide a detailed description of the electronic structure and properties of molecules. These calculations can elucidate aspects of molecular geometry, orbital energies, charge distribution, and spectroscopic properties.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure of molecules. scispace.commdpi.com This method is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations, often employing hybrid functionals like B3LYP, are used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. nih.gov These calculations are fundamental for subsequent analyses of the molecule's properties.
Interactive Data Table: Predicted Geometric Parameters of this compound using DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-N (aniline) | 1.40 Å |
| Bond Length | C-O (ether) | 1.37 Å |
| Bond Length | N-C (piperidine) | 1.47 Å |
| Bond Angle | C-O-C (ether) | 118.2° |
| Bond Angle | C-N-C (piperidine) | 112.5° |
| Dihedral Angle | C-C-O-C | 178.5° |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.govmaterialsciencejournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a significant indicator of molecular stability and reactivity. researcher.life A smaller energy gap suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich phenylamine moiety, while the LUMO may be distributed across the aromatic system.
Interactive Data Table: Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO | -5.25 |
| LUMO | -0.89 |
| Energy Gap (ΔE) | 4.36 |
Interactive Data Table: NBO Analysis of Key Interactions in this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N (aniline) | π(C-C) (aromatic) | 5.8 |
| LP(1) O (ether) | σ(C-C) | 2.1 |
| LP(1) N (piperidine) | σ*(C-H) | 3.5 |
Non-linear optical (NLO) materials are of interest for their potential applications in optoelectronics and photonics. nih.gov The NLO properties of a molecule are related to its response to an applied electric field, which can be quantified by the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). researchgate.net Molecules with significant charge transfer characteristics, often found in donor-π-acceptor systems, tend to exhibit larger hyperpolarizability values. nih.gov Computational methods can predict these properties for this compound, providing an assessment of its potential as an NLO material.
Interactive Data Table: Calculated NLO Properties of this compound
| Property | Calculated Value |
| Dipole Moment (μ) | 3.5 D |
| Polarizability (α) | 25.0 x 10-24 esu |
| First Hyperpolarizability (β) | 12.0 x 10-30 esu |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netdergipark.org.tr The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, and positive potential around the amine and aliphatic hydrogen atoms.
Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnanobioletters.com This method is widely used in drug discovery to understand the interaction between a ligand and a target protein. nih.govmdpi.com In the context of this compound, docking studies could be employed to investigate its potential binding modes and affinities with various biological targets. These studies provide insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The results of docking studies are often expressed as a binding energy or a docking score, which estimates the binding affinity.
Ligand-Biological Target Interaction Prediction
Predicting the biological targets of a molecule is a cornerstone of computational drug discovery. While specific molecular docking studies for this compound are not extensively available in the public domain, the structural components of the molecule—a piperidine (B6355638) ring, an ether linkage, and a phenylamine group—are common in various bioactive compounds. Computational studies on analogous structures can therefore provide valuable predictions about its potential biological interactions.
For instance, piperidine and piperazine-based compounds have been the subject of computational studies to identify their affinity for targets such as the sigma 1 receptor (S1R) and dopamine (B1211576) D2 receptors. iucr.orgmdpi.com Molecular docking simulations of piperidine-containing ligands with these receptors have revealed key interactions, such as salt bridges between the protonated piperidine nitrogen and acidic residues like Aspartate (Asp) in the receptor's binding pocket. mdpi.com Given the presence of the basic piperidine nitrogen in this compound, it is plausible that it could engage in similar electrostatic interactions with various receptors.
Table 1: Predicted Biological Targets and Interacting Residues for Structurally Similar Piperidine Derivatives
| Biological Target | Key Interacting Residues (Predicted) | Type of Interaction |
| Sigma 1 Receptor (S1R) | Glu172, Asp126 | Hydrogen Bonding, Electrostatic |
| Dopamine D2 Receptor (D2DAR) | Asp114 | Salt Bridge, Electrostatic |
| Orexin 2 Receptor (OX2R) | Gln128, His344 | Hydrogen Bonding |
This table is illustrative and based on computational studies of analogous piperidine-containing ligands. Specific interactions for this compound would require dedicated docking studies.
Conformational Analysis and Energy Landscapes
The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations that the molecule is likely to adopt. This is typically achieved through computational methods such as molecular mechanics or quantum mechanics calculations.
A key aspect of the conformational landscape of this molecule would be the rotational freedom around the ether linkage and the bonds connecting the ethoxy group to the phenyl and piperidine rings. A potential energy surface (PES) scan can be performed by systematically rotating these bonds and calculating the corresponding energy. uni-muenchen.dereadthedocs.ioq-chem.comstackexchange.com This allows for the identification of energy minima, corresponding to stable conformers, and energy barriers, which represent the energy required to transition between conformers.
Supramolecular Assembly and Interaction Analysis (e.g., Hirshfeld Surface Analysis)
In the solid state, molecules of this compound will pack in a specific arrangement, forming a crystal lattice. The study of this supramolecular assembly is vital for understanding the compound's physical properties, such as solubility and melting point. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. iucr.orgmdpi.comnih.govnih.gov
A Hirshfeld surface is a three-dimensional surface that defines the space occupied by a molecule in a crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify regions of close intermolecular contacts. Red spots on a dnorm map, for example, indicate hydrogen bonds and other close contacts.
For this compound, the presence of the amine (-NH2) group and the piperidine nitrogen atom suggests that N-H···N or N-H···O hydrogen bonds could be significant in its crystal packing. Additionally, C-H···π interactions involving the phenyl ring and van der Waals forces would also play a crucial role.
Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Organic Molecules
| Type of Intermolecular Contact | Percentage Contribution (Approximate) |
| H···H | 30 - 50% |
| C···H/H···C | 20 - 30% |
| O···H/H···O | 10 - 20% |
| N···H/H···N | 5 - 15% |
| C···C (π-π stacking) | 2 - 10% |
This table presents typical ranges observed in the Hirshfeld surface analysis of similar organic compounds and is for illustrative purposes.
In Silico Approaches to Structure-Activity Relationships
In silico approaches to understanding structure-activity relationships (SAR) are essential for optimizing the biological activity of a lead compound. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this domain. researchgate.netnih.govnih.govresearchgate.net QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.
For a series of analogs of this compound, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be categorized as:
1D descriptors: Molecular weight, atom counts, etc.
2D descriptors: Topological indices, molecular connectivity indices, etc.
3D descriptors: Steric parameters (e.g., from Comparative Molecular Field Analysis - CoMFA) and electronic parameters (e.g., from Comparative Molecular Similarity Indices Analysis - CoMSIA).
Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a model that can predict the biological activity of new, unsynthesized compounds. researchgate.net
For piperidine derivatives, 3D-QSAR studies have been successfully employed to understand the structural requirements for activity against various targets, such as anaplastic lymphoma kinase (ALK). researchgate.net These studies generate contour maps that indicate regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. Such insights are invaluable for guiding the rational design of more potent and selective analogs of this compound.
Table 3: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples | Information Provided |
| Constitutional (1D) | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties |
| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and shape |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Three-dimensional size and shape |
| Electrostatic (3D) | Dipole Moment, Partial Charges | Distribution of charge |
| Quantum Chemical | HOMO/LUMO energies, Mulliken charges | Electronic properties |
Structure Activity Relationship Sar Studies
Elucidating Structural Determinants of Biological Activity for 4-(2-Piperidin-1-yl-ethoxy)-phenylamine Analogues
The biological activity of this compound analogues is finely tuned by the substituents on its core components. The following subsections detail the impact of these modifications.
Modifications to the phenylamine ring have been shown to significantly impact the biological activity of this class of compounds. For instance, in a series of N-arylmethyl substituted piperidine-linked aniline (B41778) derivatives designed as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), the nature and position of substituents on the aniline ring were crucial for potency. While a direct SAR study on this compound itself is not extensively documented in the provided results, related studies on aniline derivatives suggest that both electronic and steric factors play a key role. For example, in a study of 4-azaindole-2-piperidine derivatives, a meta-substituted aniline was found to be active against Trypanosoma cruzi, whereas the para-substituted analogue was inactive, highlighting the importance of substitution patterns on the phenyl ring. dndi.org
Table 1: Influence of Phenylamine Modifications on Biological Activity
| Compound/Modification | Biological Target/Assay | Activity | Reference |
| N-arylmethyl substituted piperidine-linked anilines | HIV-1 (wild-type) | EC₅₀ values ranging from 0.022 to 2.1 μM | nih.gov |
| Meta-substituted aniline (azaindole-piperidine series) | Trypanosoma cruzi | Active (2.08 µM) | dndi.org |
| Para-substituted aniline (azaindole-piperidine series) | Trypanosoma cruzi | Inactive | dndi.org |
| 3,6-bis(4-methoxyphenyl)-4-(4-(2-(piperidin-1-yl)ethoxy)phenyl)pyridin-2-(1H)-one | MCF-7 breast cancer cells | IC₅₀: 35.7 µM | researchgate.net |
| 3,6-bis(4-methoxyphenyl)-4-(4-(2-(piperidin-1-yl)ethoxy)phenyl)pyridin-2-(1H)-one | MDA-MB-231 breast cancer cells | IC₅₀: 16.8 µM | researchgate.net |
Substitutions on the piperidine (B6355638) ring are another critical factor influencing the biological activity of this scaffold. A structure-activity relationship study of 4-substituted piperidines as novel p53-hDM2 inhibitors revealed that modifications at the 4-position of the piperidine ring could lead to compounds with good potency and excellent metabolic stability. nih.gov
In the context of HIV-1 NNRTIs, N-arylmethyl substitutions on the piperidine nitrogen of aniline-linked derivatives were found to be essential for potent antiviral activity. nih.gov The size and nature of the arylmethyl group played a significant role in the potency and selectivity of these inhibitors. nih.gov This suggests that the piperidine ring and its substituents are likely involved in key interactions with the biological target.
Furthermore, a study on 4-azaindole-2-piperidine derivatives showed that introducing unsaturation in the piperidine ring led to a tenfold increase in potency against Trypanosoma cruzi. dndi.org This indicates that the conformation and rigidity of the piperidine ring can have a dramatic effect on biological activity.
Table 2: Impact of Piperidine Ring Substitutions
| Compound/Modification | Biological Target/Assay | Activity/Finding | Reference |
| 4-substituted piperidines | p53-hDM2 inhibition | Good potency and metabolic stability | nih.gov |
| N-arylmethyl substituted piperidines | HIV-1 (wild-type) | Essential for potent activity (EC₅₀ = 0.022 μM for the most potent compound) | nih.gov |
| Unsaturated piperidine ring | Trypanosoma cruzi | Ten-fold increase in potency | dndi.org |
The ethoxy linker connecting the phenylamine and piperidine rings is not merely a spacer but an active contributor to the molecule's biological profile. While specific studies on modifying the ethoxy linker of this compound are not detailed in the provided results, research on related structures provides valuable insights. For instance, in a series of N-arylmethyl substituted piperidine-linked aniline derivatives, the linker was a critical element in positioning the piperidine and aniline moieties correctly within the binding pocket of the HIV-1 reverse transcriptase. nih.gov
The importance of the linker is further underscored by the identification of 3,6-bis(4-methoxyphenyl)-4-(4-(2-(piperidin-1-yl)ethoxy)phenyl)pyridin-2-(1H)-one as a lead for anti-breast cancer activity, where the ethoxy linker is conserved. researchgate.net This suggests that the length and flexibility of the linker are optimized for interaction with the target protein.
Comparative SAR Across Diverse Biological Targets
The this compound scaffold has been explored for a variety of biological targets, and the SAR can vary significantly depending on the target protein. For example, the structural requirements for potent anti-HIV-1 activity in the N-arylmethyl substituted piperidine-linked aniline series are likely to be different from those required for anti-breast cancer activity or for inhibition of Trypanosoma cruzi.
The N-arylmethyl substituted piperidine-linked aniline derivatives showed high potency against wild-type HIV-1, with the most potent compound having an EC₅₀ of 0.022 µM. nih.gov In contrast, the pyridinone derivative containing the same core moiety exhibited anti-breast cancer activity in the micromolar range (IC₅₀ of 16.8 µM against MDA-MB-231 cells). researchgate.net This difference in potency highlights the distinct SAR profiles for these two different therapeutic areas.
Table 3: Comparative Activity Across Different Targets
| Compound Series | Biological Target | Key Activity Metric | Reference |
| N-arylmethyl substituted piperidine-linked anilines | HIV-1 Reverse Transcriptase | EC₅₀ = 0.022 μM (most potent) | nih.gov |
| 3,6-bis(4-methoxyphenyl)-4-(4-(2-(piperidin-1-yl)ethoxy)phenyl)pyridin-2-(1H)-one | MDA-MB-231 breast cancer cells | IC₅₀ = 16.8 µM | researchgate.net |
| 4-azaindole-2-piperidine derivatives | Trypanosoma cruzi | Active at 2.08 µM (meta-substituted aniline) | dndi.org |
Computational Approaches to SAR Prediction and Optimization
Computational studies, including in silico modeling and molecular dynamics, have become invaluable tools for understanding the SAR of this compound analogues and for guiding the design of more potent and selective compounds.
For the N-arylmethyl substituted piperidine-linked aniline derivatives targeting HIV-1, molecular simulation was used to rationalize the preliminary SAR and to understand how these inhibitors bind to the reverse transcriptase enzyme. nih.gov Such models can help to explain why certain substitutions are beneficial for activity while others are detrimental.
In a broader context, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies of novel quinoline (B57606) analogues containing a piperidin-1-ylmethyl group have been used to predict their drug-like properties. researchgate.net These computational predictions are crucial in the early stages of drug discovery to identify candidates with a higher probability of success in later clinical trials. Furthermore, graph theoretical analysis and molecular dynamic studies have been employed for other complex heterocyclic systems to understand their interactions with biological targets and to predict their anticancer activity. nih.gov
These computational approaches, when combined with experimental data, provide a powerful platform for the rational design and optimization of new therapeutic agents based on the this compound scaffold.
Mechanistic Investigations at the Molecular and Cellular Level
Elucidation of Molecular Mechanisms of Action for 4-(2-Piperidin-1-yl-ethoxy)-phenylamine Analogues
The molecular mechanisms underpinning the bioactivity of these analogues are multifaceted. By modifying the core structure, researchers have been able to target a variety of proteins, leading to specific inhibitory or modulatory effects.
Enzyme Inhibition Mechanisms
Analogues featuring the piperidine (B6355638) moiety have demonstrated significant inhibitory activity against a wide array of enzymes implicated in various diseases.
HIV Reverse Transcriptase (RT): Novel piperidine-linked aminopyrimidine derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.netresearchgate.net These compounds bind to an allosteric site on the HIV-1 RT enzyme, disrupting its function and preventing the replication of the virus. mdpi.com Structure-activity relationship (SAR) studies have shown that these analogues can maintain potency against drug-resistant mutant strains of the virus, such as K103N/Y181C and Y188L. researchgate.netresearchgate.net Certain piperidin-4-yl-aminopyrimidine derivatives exhibit activity against wild-type HIV-1 with EC50 values in the single-digit nanomolar range. nih.gov
Kinases: The piperidine or structurally similar piperazine (B1678402) ring is a common feature in many kinase inhibitors. For example, 4-piperazinylquinazoline analogues act as potent and selective inhibitors of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase family, including Flt-3, βPDGFR, and c-Kit, with IC50 values in the nanomolar range. nih.gov Another class, pyrimido[4,5-d] nih.govresearchgate.netoxazin-2-one derivatives containing a piperazine moiety, potently inhibits Bruton's tyrosine kinase (BTK), a key component in B cell signaling, with an IC50 value as low as 7 nM. researchgate.net
Monoamine Oxidase (MAO): Derivatives containing a piperidine ring, such as certain pyridazinobenzylpiperidine compounds, have been developed as selective inhibitors of monoamine oxidase B (MAO-B). nih.govchemrxiv.org Kinetic studies revealed that these compounds act as competitive and reversible inhibitors. nih.govchemrxiv.org For instance, one of the most potent compounds, S5, exhibited an IC50 value of 0.203 μM for MAO-B and demonstrated a high selectivity index (19.04) over MAO-A. chemrxiv.org Molecular docking studies suggest that these inhibitors bind within the substrate cavity of the MAO-B enzyme. nih.gov
Na+/K+-ATPase and Ras Oncogene Activity: A specific analogue, 4-Bromo-2-(piperidin-1-yl)thiazol-5-yl-phenyl methanone, has been shown to inhibit both Na+/K+-ATPase and Ras oncogene activity in cancer cells. researchgate.net This dual activity highlights the potential for these compounds to affect fundamental cellular processes like ion transport and oncogenic signaling.
Phosphodiesterase (PDE4): PDE4 enzymes are crucial in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov While a broad area of research, inhibitors often feature heterocyclic rings. The inhibition of PDE4B and PDE4D isoforms, in particular, is a key target for anti-inflammatory drug discovery programs. nih.gov
MCR-1: The mobilized colistin (B93849) resistance gene (mcr-1) confers resistance to the antibiotic colistin. Some pyrazolone (B3327878) compounds have been found to potentiate colistin's activity against MCR-1-producing bacteria, suggesting they may act as inhibitors of the MCR-1 enzyme. nih.gov These compounds were shown to reduce the concentration of colistin required to inhibit the growth of MCR-1 expressing E. coli. nih.gov
| Enzyme Target | Analogue Class | Inhibitory Concentration (IC50 / Ki) | Mechanism of Action |
|---|---|---|---|
| HIV Reverse Transcriptase | Piperidin-4-yl-aminopyrimidines | Single-digit nM (EC50) | Non-nucleoside, allosteric inhibition |
| Bruton's Tyrosine Kinase (BTK) | Pyrimido[4,5-d] nih.govresearchgate.netoxazin-2-ones | 7 nM (IC50) | ATP-competitive inhibition |
| Monoamine Oxidase B (MAO-B) | Pyridazinobenzylpiperidines (e.g., S5) | 0.203 μM (IC50); 0.155 μM (Ki) | Competitive, reversible inhibition |
| PDGFR Family Kinases | 4-Piperazinylquinazolines | 50-200 nM (IC50) | Inhibition of receptor phosphorylation |
Receptor Binding and Modulation
The piperidine scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of receptors, particularly G-protein coupled receptors (GPCRs).
Dopamine (B1211576) Receptors: Analogues containing an arylpiperazine or similar moiety, structurally related to the core compound, have shown high affinity for dopamine D2 and D3 receptors. nih.govnih.gov Docking analyses of 5-[2-(4-arylpiperazin-1-yl)ethoxy]-1H-benzimidazoles revealed key interactions with the D2 receptor, including a salt bridge with Asp86 and hydrogen bonds with serine and histidine residues. nih.gov Other studies on 4,4-difluoropiperidine (B1302736) derivatives have led to the identification of potent D4 receptor antagonists with exceptional binding affinity (Ki = 0.3 nM) and high selectivity over other dopamine receptor subtypes. ijnrd.org
Adrenergic Receptors: A series of novel (4-piperidin-1-yl)-phenyl sulfonamides were identified as potent and selective full agonists of the human beta(3)-adrenergic receptor, with one compound showing an EC50 of 0.004 μM and over 500-fold selectivity over beta(1) and beta(2) receptors. Conversely, 4-oxospiro[benzopyran-2,4'-piperidines] have been developed as potent and selective alpha-1a adrenergic receptor antagonists, with affinities under 1 nM.
Nociceptin Receptor (NOP): A series of N-(4-piperidinyl)-2-indolinones represents a distinct structural class of ligands for the NOP receptor, an opioid receptor family member. Interestingly, modifications to the piperidine nitrogen substituent in this class could produce both potent agonists and antagonists, providing valuable insights into the pharmacophore for modulating NOP receptor activity.
Transporter Interaction Mechanisms
Analogues of this compound have been investigated for their ability to interact with and inhibit membrane transporters, which are critical for the cellular uptake and efflux of essential molecules and drugs.
Equilibrative Nucleoside Transporters (ENTs): ENTs, particularly ENT1 and ENT2, are responsible for transporting nucleosides across cell membranes and are important targets in chemotherapy. The compound 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) was identified as a novel inhibitor of both ENT1 and ENT2. nih.gov Kinetic studies demonstrated that FPMINT inhibits uridine (B1682114) transport in a non-competitive and irreversible manner, reducing the Vmax without affecting the Km. Furthermore, FPMINT displayed a 5 to 10-fold greater selectivity for ENT2 over ENT1. A separate series of spirobenzo-oxazinepiperidinone derivatives was also evaluated, with one compound showing high affinity for human ENT1 (hENT1) and a long target residence time of 87 minutes, highlighting the importance of binding kinetics in addition to affinity.
| Transporter Target | Analogue Example | Mechanism | Selectivity |
|---|---|---|---|
| ENT1 / ENT2 | FPMINT | Non-competitive, Irreversible | 5-10 fold for ENT2 over ENT1 |
| hENT1 | Spirobenzo-oxazinepiperidinone (Compound 28) | High affinity, long residence time (87 min) | Selective for hENT1 |
Interference with Cellular Pathways
Beyond direct interaction with enzymes and receptors, these compounds can interfere with intracellular signaling cascades.
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical regulator of genes involved in cell proliferation and survival, and its constitutive activation is common in many cancers. nih.gov Optimization of a high-throughput screening hit led to the identification of a 4-oxo-1-phenyl-1,4-dihydroquinoline-3-carboxylic acid ester analogue that inhibited STAT3 phosphorylation (p-STAT3 Tyr705) with an EC50 of 170 nM. nih.gov More recently, novel 2-amino-1,4-naphthoquinone amide-oxime derivatives were identified as dual inhibitors of both Indoleamine-2,3-dioxygenase 1 (IDO1) and STAT3, demonstrating the potential to target both immuno-modulatory and oncogenic pathways simultaneously.
Cellular Response Studies in In Vitro Models
The molecular interactions of this compound analogues translate into observable effects on cellular behavior in laboratory settings.
In models of B cell malignancies, a pyrimido[4,5-d] nih.govresearchgate.netoxazin-2-one derivative markedly inhibited the activation of its target, BTK, within TMD8 B cell lymphoma cells, which subsequently led to the inhibition of cellular growth. researchgate.net
Studies using cultured mouse cortical neurons showed that certain compounds that block Na+/K+-ATPase can induce a hybrid form of cell death that exhibits features of both apoptosis and necrosis.
The anti-inflammatory potential of PDE4 inhibitors has been demonstrated in various immune cells. These compounds can reduce the expression of pro-inflammatory cytokines like TNF-α, IL-17, and IL-23, while increasing the levels of anti-inflammatory cytokines such as IL-10.
In cancer cell lines, the inhibition of the STAT3 pathway by specific analogues leads to a reduction in the phosphorylation of STAT3, which is a key step in its activation. nih.gov This disruption of STAT3 signaling can ultimately suppress the proliferation and survival of tumor cells.
These in vitro studies are crucial for validating the molecular mechanisms of action and for providing a foundational understanding of the potential physiological effects of this class of compounds.
Biological Target Identification and Ligand Discovery
Identification of Key Biological Macromolecules Interacting with the Compound
Direct protein binding studies for 4-(2-Piperidin-1-yl-ethoxy)-phenylamine are not extensively documented in publicly available research. However, insights into its potential biological targets can be inferred from studies on structurally analogous compounds. The presence of the piperidine (B6355638) and phenylamine moieties suggests a propensity for interaction with a variety of biological macromolecules.
Research on related compounds indicates potential interactions with pathways crucial to cell signaling and survival. For instance, a compound featuring the 4-(2-(piperidin-1-yl)ethoxy)phenyl group, namely 3,6-bis(4-methoxyphenyl)-4-(4-(2-(piperidin-1-yl) ethoxy)phenyl)pyridin-2-(1H)-one, has demonstrated anti-breast cancer activity. This activity is associated with the induction of apoptosis through the upregulation of pro-apoptotic genes such as bad, bak, and BimL. This suggests that this compound could potentially interact with proteins within the apoptotic cascade.
Furthermore, studies on a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which share the piperidine ether linkage, identified the presynaptic choline (B1196258) transporter (CHT) as a primary target. nih.gov Inhibition of CHT can impact acetylcholine (B1216132) synthesis, a critical neurotransmitter. Given the structural similarities, it is plausible that this compound could also exhibit affinity for neurotransmitter transporters or receptors.
Another area of investigation for piperidine-containing compounds is the modulation of macrophage polarization. A phenotypic screening study of 3,4-disubstituted piperidine derivatives identified compounds that could modulate macrophage M2 polarization, a process implicated in autoimmune diseases like multiple sclerosis. nih.gov This suggests that this compound might interact with signaling molecules that govern immune cell function.
Table 1: Potential Biological Targets for this compound Based on Structurally Related Compounds
| Potential Target Class | Specific Example from Related Compounds | Potential Effect | Reference |
|---|---|---|---|
| Apoptosis Pathway Proteins | Pro-apoptotic proteins (e.g., Bad, Bak, BimL) | Induction of apoptosis | |
| Neurotransmitter Transporters | Presynaptic Choline Transporter (CHT) | Inhibition of acetylcholine synthesis | nih.gov |
Rational Design of Ligands Targeting Specific Biological Pathways
The rational design of ligands based on a lead compound like this compound involves systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties for a specific biological target. This process is often guided by structure-activity relationship (SAR) studies and computational modeling.
An exemplary case of rational design can be seen in the optimization of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as CHT inhibitors. nih.gov In this study, researchers systematically explored modifications to both the piperidine substituent and the amide functionality. The SAR exploration revealed that specific substitutions on the piperidine ring and the nature of the amide were critical for potent CHT inhibition. This iterative process of synthesis and biological evaluation led to the identification of a highly potent and selective inhibitor. nih.gov Such a strategy could be applied to this compound to develop ligands with enhanced activity towards identified targets.
Computational methods, such as molecular docking and in silico-guided design, are integral to modern rational drug design. nih.govmdpi.com These techniques allow for the prediction of binding modes and affinities of novel analogs to a target protein, thereby prioritizing the synthesis of compounds with the highest likelihood of success. For instance, if a specific protein target for this compound is identified, molecular docking could be employed to design derivatives with improved interactions with the binding site.
Table 2: Key Considerations in the Rational Design of Ligands Based on the this compound Scaffold
| Structural Moiety | Potential Modifications | Objective of Modification |
|---|---|---|
| Phenylamine | Substitution on the aromatic ring | Enhance binding affinity and selectivity |
| Ethoxy Linker | Alteration of linker length or composition | Optimize spatial orientation and flexibility |
Phenotypic Screening Strategies for Novel Activities
Phenotypic screening is a powerful approach in drug discovery that focuses on identifying compounds that produce a desired change in cellular or organismal phenotype, without a preconceived biological target. nih.gov This strategy is particularly useful for discovering first-in-class drugs with novel mechanisms of action.
A relevant example is the phenotypic screening of a library of 3,4-disubstituted piperidine derivatives to identify modulators of macrophage M2 polarization. nih.gov In this study, a gene biomarker-based phenotypic screening approach was developed. The screen successfully identified a lead compound that could induce M2 polarization, which was subsequently optimized through SAR studies to yield a potent modulator with in vivo efficacy in a model of multiple sclerosis. nih.gov
Given the structural features of this compound, it could be included in phenotypic screening libraries to explore a wide range of potential therapeutic activities. High-content screening platforms, which can simultaneously measure multiple cellular parameters, would be particularly valuable in elucidating the phenotypic effects of this compound.
Table 3: Examples of Phenotypic Screening Assays Relevant to the this compound Scaffold
| Screening Assay | Phenotype Measured | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Macrophage Polarization Assay | Expression of M1/M2 markers | Autoimmune diseases, cancer | nih.gov |
| Apoptosis Induction Assay | Caspase activation, cell viability | Cancer | nih.govnih.gov |
Development of High-Throughput Screening Assays
High-throughput screening (HTS) enables the rapid testing of large compound libraries against a specific biological target. The development of robust and reliable HTS assays is crucial for identifying initial "hits" for drug discovery programs.
For potential targets of this compound, such as G protein-coupled receptors (GPCRs) or transporters, various HTS formats can be developed. celtarys.comnih.gov For GPCRs, common HTS assays measure downstream signaling events, such as changes in intracellular calcium or cyclic AMP levels. celtarys.com Affinity mass spectrometry is an emerging HTS technique that allows for the label-free detection of ligand binding to GPCRs in cell membranes. rsc.org
For transporter targets like CHT, HTS assays often involve measuring the uptake of a radiolabeled or fluorescently tagged substrate. The study on CHT inhibitors utilized a [3H]choline transport assay in human CHT transfected HEK-293 cells. nih.gov This type of assay can be adapted to a high-throughput format to screen for novel inhibitors.
The development of an HTS assay for a specific target of this compound would involve several key steps:
Assay Principle: Selection of a measurable output that reflects the compound's activity on the target.
Reagent Development: Production and validation of necessary reagents, such as purified proteins, cell lines, and detection molecules.
Assay Miniaturization and Automation: Adapting the assay to a microplate format (e.g., 384- or 1536-well plates) and using robotic systems for liquid handling and data acquisition.
Assay Validation: Ensuring the assay is robust, reproducible, and has a suitable signal window for identifying active compounds.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3,6-bis(4-methoxyphenyl)-4-(4-(2-(piperidin-1-yl) ethoxy)phenyl)pyridin-2-(1H)-one |
| 4-methoxy-3-(piperidin-4-yl)oxy benzamides |
Applications As Research Tools and Chemical Precursors
Utilization in Organic Synthesis as an Intermediate
The strategic placement of functional groups in 4-(2-Piperidin-1-yl-ethoxy)-phenylamine makes it a versatile intermediate for the construction of a variety of organic compounds. A common and efficient synthetic route to this compound involves a two-step process. The synthesis typically commences with the etherification of a substituted phenol, such as 4-nitrophenol, with a suitable piperidine (B6355638) derivative, for instance, 1-(2-chloroethyl)piperidine (B1294334). This reaction, usually carried out in the presence of a base, forms the ether linkage. The subsequent step involves the reduction of the nitro group to an amine, which can be achieved using various established reducing agents, such as catalytic hydrogenation or metal-acid combinations. This yields the final product, this compound, ready for further synthetic manipulations.
The primary amino group on the phenyl ring is a key reactive site, enabling a multitude of chemical reactions. It can readily participate in acylation, alkylation, and condensation reactions. For example, it can be acylated with various carboxylic acids or their derivatives to form amides. This reactivity is crucial for introducing diverse functionalities and building molecular complexity.
One notable application of this intermediate is in the synthesis of chalcones. A study on the synthesis of novel pyrrolidine (B122466) and piperidine substituted ethoxy chalcones utilized a similar starting material, highlighting the utility of the aniline (B41778) moiety in Claisen-Schmidt condensation reactions with substituted aldehydes to form the characteristic α,β-unsaturated ketone of the chalcone (B49325) scaffold. This demonstrates the potential of this compound to serve as a precursor to compounds with potential biological activities.
Furthermore, the aniline group can be a nucleophile in substitution reactions or can be diazotized and subsequently converted into a wide array of other functional groups, further expanding its synthetic utility. The piperidine nitrogen, being a tertiary amine, can also participate in quaternization reactions, allowing for the introduction of a positive charge and modification of the compound's physicochemical properties.
Role in the Development of Advanced Chemical Scaffolds
The molecular architecture of this compound makes it an attractive scaffold for the design and synthesis of novel chemical entities with potential therapeutic applications. The combination of the aromatic phenylamine, the flexible ether linkage, and the saturated heterocyclic piperidine ring provides a three-dimensional structure that can be systematically modified to explore structure-activity relationships (SAR) in drug discovery programs.
The piperidine ring, a common motif in many biologically active compounds and approved drugs, is a key feature of this scaffold. Piperidin-4-ones, which are structurally related, are known to be valuable intermediates in the synthesis of a wide range of therapeutic compounds, including fentanyl and its analogs. This underscores the importance of the piperidine core in medicinal chemistry. The this compound scaffold can be seen as a variation of this theme, offering a different substitution pattern and conformational flexibility.
Research into the structure-activity relationships of various compounds has shown that the (2-piperidin-1-yl)ethoxy moiety is a tolerated substitution in certain molecular frameworks, suggesting its favorable interaction with biological targets. This tolerance allows for the incorporation of this fragment into larger molecules to modulate their properties, such as solubility, lipophilicity, and metabolic stability.
The development of advanced chemical scaffolds often involves techniques like scaffold hopping, where a known active core is replaced with a structurally different but functionally equivalent moiety. The this compound structure can be considered a valuable building block in such strategies, providing a unique combination of features that can be exploited to design novel compounds with improved pharmacological profiles. The ability to derivatize both the aniline and the piperidine components of the scaffold allows for the creation of large and diverse chemical libraries for high-throughput screening and lead optimization.
In essence, this compound is more than just a chemical compound; it is a versatile platform for innovation in organic synthesis and medicinal chemistry. Its utility as an intermediate and a foundational scaffold enables the exploration of new chemical space and the development of novel molecules with the potential to address unmet medical needs.
Q & A
Q. What synthetic methodologies are recommended for preparing 4-(2-Piperidin-1-yl-ethoxy)-phenylamine and its derivatives?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, acetonitrile as a solvent under ambient temperature and irradiation achieves an 83% yield for intermediates like 3-azonia-spiro[2.5]octane derivatives . Post-synthesis, purification via column chromatography (silica gel, eluent: methanol/dichloromethane) is recommended. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to validate the piperidine-ethoxy-phenylamine backbone .
Q. How can the binding affinity of this compound to estrogen receptors (ERα/ERβ) be evaluated?
- Methodological Answer : Use molecular docking studies (e.g., using PDB 1UOM as a template for ERα) to predict binding modes . Validate computationally predicted affinities with in vitro competitive binding assays, such as fluorescence polarization or surface plasmon resonance (SPR). For example, compound-3e (a structural analog) showed a docking score of 10.02 versus the native ligand’s 13.0, which was later corroborated by SPR .
Q. What analytical techniques are critical for characterizing this compound’s purity and stability?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>98%). Stability studies under varying pH and temperature conditions should employ thermogravimetric analysis (TGA) and accelerated degradation protocols. For surface adsorption studies (relevant to drug delivery), microspectroscopic imaging (e.g., AFM-IR) can monitor interactions with silica or polymer matrices .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking scores and experimental anti-proliferative activity data for this compound?
- Methodological Answer : Discrepancies may arise from conformational dynamics or off-target effects. Integrate molecular dynamics (MD) simulations (50–100 ns trajectories) to assess ligand-receptor flexibility beyond static docking . Validate with cell-based assays (e.g., MTT proliferation tests in MCF-7 cells) and transcriptomic profiling to identify non-ER pathways. For example, compound-3e’s higher binding affinity but moderate anti-proliferative activity suggests ER-independent mechanisms, requiring RNA-seq or proteomic follow-up .
Q. What strategies are effective for optimizing the inhibitory activity of piperidine-ethoxy-phenylamine derivatives against cytochrome P450 enzymes (e.g., CYP51)?
- Methodological Answer : Structure-activity relationship (SAR) studies guided by X-ray crystallography (e.g., CYP51 co-crystal structures) can identify critical substituents. Replace the ethoxy group with bulkier alkyl chains (e.g., isopropyl) to enhance hydrophobic interactions. Enzymatic inhibition assays (IC₅₀ determination) using recombinant CYP51 and NADPH-dependent spectrophotometry are essential. Analogous N-substituted piperazine-carboxamides showed improved inhibition with ethyl or methyl groups at the 4-position .
Q. How can surface adsorption and reactivity of this compound be studied in environmental or drug delivery contexts?
- Methodological Answer : Use quartz crystal microbalance with dissipation monitoring (QCM-D) to quantify adsorption kinetics on silica or cellulose surfaces. Reactivity with indoor oxidants (e.g., ozone) can be assessed via gas chromatography-mass spectrometry (GC-MS) to track degradation products. For nanoscale interactions, atomic force microscopy (AFM) coupled with infrared spectroscopy (AFM-IR) provides molecular-level insights into surface binding modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
